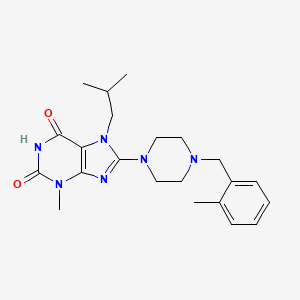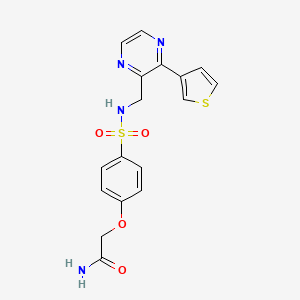
2-(4-(N-((3-(チオフェン-3-イル)ピラジン-2-イル)メチル)スルファモイル)フェノキシ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were synthesized and evaluated for their anti-tubercular activity . The synthesis of thiophene derivatives, which are part of the compound , has also been discussed in the literature .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . Single crystals were developed for some of the most active compounds . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development , suggesting that they might interact with certain proteins or enzymes in the bacteria to exert their effects.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might also have anti-tubercular effects
実験室実験の利点と制限
One of the main advantages of using 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide in lab experiments is its high potency and specificity. This compound has been shown to be highly effective at inhibiting the activity of CA IX, making it an ideal tool for studying the role of this enzyme in cancer development. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring is required to ensure that the compound is used safely in lab experiments.
将来の方向性
There are many potential future directions for the use of 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide in scientific research. One potential direction is the development of novel cancer therapies based on the inhibition of CA IX. Another direction is the use of this compound in the development of anti-inflammatory and anti-oxidant therapies. Additionally, this compound may have potential applications in the treatment of cardiovascular diseases. Further research is needed to explore these potential applications and to optimize the use of this compound in scientific research.
Conclusion:
In conclusion, 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a promising compound for use in scientific research. Its high potency and specificity make it an ideal tool for studying the role of CA IX in cancer development, as well as for exploring its potential applications in other areas of research. Careful dosing and monitoring is required to ensure that this compound is used safely in lab experiments. Further research is needed to fully explore the potential applications of this compound in scientific research.
合成法
The synthesis of 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide involves the reaction of 4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenol with chloroacetic acid in the presence of a base. The reaction proceeds through an esterification reaction, resulting in the formation of the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
医薬品化学
チオフェン系アナログは、当社の化合物のような、生物活性化合物の潜在的なクラスとして、ますます多くの科学者の注目を集めています . これらの化合物は、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改善するために重要な役割を果たしています .
工業化学
チオフェン誘導体は、工業化学および材料科学において腐食防止剤として使用されています . これにより、腐食に対する保護を必要とする産業において、当社の化合物が潜在的に有用になります。
有機半導体
チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています . これは、当社の化合物が新しい半導体材料の開発に使用できることを示唆しています。
有機発光ダイオード (OLED)
当社の化合物のようなチオフェン環系を持つ分子は、有機発光ダイオード (OLED) の製造に使用されています . これは、特にディスプレイ技術において、電子機器産業において価値がある可能性があります。
薬理学的特性
チオフェン環系を持つ化合物は、抗がん剤、抗炎症剤、抗菌剤、降圧剤、抗アテローム性動脈硬化剤など、多くの薬理学的特性を示します . これは、当社の化合物が新しい薬物の開発に潜在的な用途があることを示唆しています。
殺菌活性
当社と類似の化合物は、特定の種類の真菌に対して優れた殺菌活性を示したことが報告されています . これにより、当社の化合物が新しい殺菌剤の開発に潜在的に使用できる可能性があります。
材料科学
チオフェン誘導体は、材料科学において幅広い用途が見られます . これは、当社の化合物が、ユニークな特性を持つ新しい材料の開発に使用できることを示唆しています。
配位化学
チオフェン誘導体は、配位化学にも使用されます . これは、当社の化合物が、複雑な分子の合成に使用できることを示唆しています。
Safety and Hazards
特性
IUPAC Name |
2-[4-[(3-thiophen-3-ylpyrazin-2-yl)methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c18-16(22)10-25-13-1-3-14(4-2-13)27(23,24)21-9-15-17(20-7-6-19-15)12-5-8-26-11-12/h1-8,11,21H,9-10H2,(H2,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPACGRMCZGDCDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

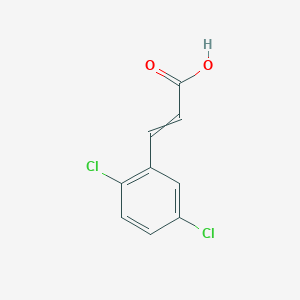
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)
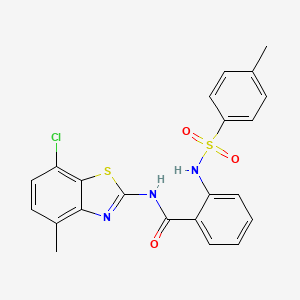


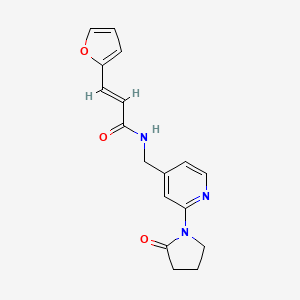
![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)
![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)
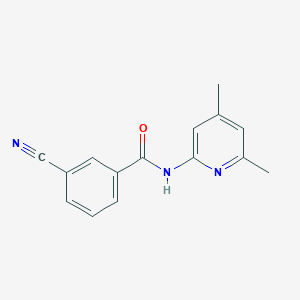
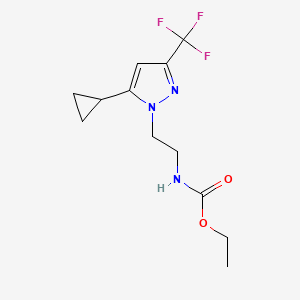
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)
![Methyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2396639.png)
